
1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Overview
Description
1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyridazinyl group and a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 6-methylpyridazine, the intermediate can be prepared through nitration, reduction, or other functional group transformations.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions, such as the presence of a base or a catalyst.
Cyclization to Form the Pyrrolidine Ring: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, which can be achieved through intramolecular nucleophilic substitution or other cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group in a different position, potentially leading to different chemical and biological properties.
Uniqueness
1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the specific combination of functional groups and their positions on the pyrrolidine ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound characterized by its unique structural features, which include a pyrrolidine ring and a pyridazine moiety. This compound has gained attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C10H12F3N3O
- Molecular Weight : 239.22 g/mol
- CAS Number : Not explicitly stated in the search results.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylpyridazine with trifluoromethylated precursors under controlled conditions. The specific synthetic routes may vary, but they often include the use of catalysts and solvents to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:
- Antitumor Activity : Initial findings indicate that compounds with similar structures exhibit significant anticancer properties, particularly against certain breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Kinase Inhibition : Pyrazole derivatives have been reported to act as kinase inhibitors, which are crucial in regulating cellular functions. For instance, some analogs have shown selectivity towards focal adhesion kinase (FAK), which is implicated in cancer progression .
Pharmacological Profile
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Anticancer Properties : Research indicates that derivatives of pyridazine and pyrrolidine can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : Some studies highlight the antimicrobial potential of pyrazole derivatives, suggesting that this compound may also exhibit similar properties .
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, it was found that certain compounds showed significant inhibition of cell viability. The combination of these compounds with traditional chemotherapy agents like doxorubicin resulted in enhanced efficacy, indicating a synergistic effect that warrants further exploration .
Case Study 2: Kinase Inhibition
Another study focused on the kinase inhibitory activity of substituted pyrazoles revealed that specific derivatives had high selectivity for certain kinases while exhibiting minimal off-target effects. This selectivity is crucial for developing targeted cancer therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Pyrrolidine | Pyrrolidine | Various (medicinal chemistry) | Common scaffold in drug design |
Pyridazine | Pyridazine | Anticancer, anti-inflammatory | Important for developing new drugs |
This compound | Target Compound | Antitumor, kinase inhibition | Potential lead compound for drug development |
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-2-3-8(15-14-7)16-5-4-9(17,6-16)10(11,12)13/h2-3,17H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXITQULBNYZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(C2)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174781 | |
Record name | 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097936-41-7 | |
Record name | 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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